![molecular formula C19H24N4O3S B2940867 5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008665-39-1](/img/structure/B2940867.png)
5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the azide-alkyne Huisgen cycloaddition, which is a [3+2] cycloaddition between an azide and an alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The triazole ring contains two carbon and three nitrogen atoms. The presence of nitrogen in the ring imparts basicity to the compound, while the presence of a polar C-N bond imparts polarity, making these compounds soluble in polar solvents .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the nitrogen atoms. They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds. They are resistant to oxidation and reduction. Most triazoles are solids at room temperature, and they have relatively high melting points due to the strong intermolecular forces resulting from the polarity of the C-N bonds .Applications De Recherche Scientifique
Antimicrobial Activities
One notable application involves the synthesis of novel 1,2,4-triazole derivatives, including compounds related to the specified chemical structure. These derivatives were synthesized and evaluated for their antimicrobial activities, with some demonstrating good or moderate activity against test microorganisms. This indicates a potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Structure and Vibrational Analysis
Another application includes the investigation into the molecular structure, vibrational analysis, and thermodynamic properties of a compound with a similar chemical structure. The study used quantum chemical calculations and experimental methods to explore the molecular properties, which can aid in the understanding of the chemical's behavior and its potential applications (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Synthesis and Rearrangement
Further research includes the synthesis and thermal rearrangement of triazine derivatives. The study explored the reactions under thermal conditions, leading to the formation of compounds with potential biological and chemical significance. This underscores the chemical's utility in synthesizing complex molecules through rearrangement processes (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Polymeric Applications
Additionally, there's research on the synthesis and characterization of reactive polymers, utilizing derivatives similar to the specified chemical structure for chemical modifications. This demonstrates the compound's relevance in creating materials with specific functional properties, which can have various industrial and research applications (Guichard, Noël, Reyx, Thomas, Chevalier, & Senet, 1998).
Mécanisme D'action
Target of action
Triazoles are a class of compounds that are known to interact with a variety of enzymes and receptors in biological systems . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of action
The mode of action of triazoles depends on the specific drug and the condition it is used to treat. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical pathways
The biochemical pathways affected by triazoles are diverse and depend on the specific drug and its target. For instance, antifungal triazoles affect the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and the disruption of fungal cell membrane integrity .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of triazoles can vary widely depending on the specific compound. Some triazoles are well absorbed orally, widely distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of triazoles depend on their specific targets and mode of action. For example, antifungal triazoles result in the disruption of fungal cell membranes, leading to cell death .
Action environment
The action, efficacy, and stability of triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the solubility, absorption, distribution, metabolism, and excretion of the drugs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-11-9-22(10-12(2)26-11)16(14-6-5-7-15(8-14)25-4)17-18(24)23-19(27-17)20-13(3)21-23/h5-8,11-12,16,24H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVLZVKMZTSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)
![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)
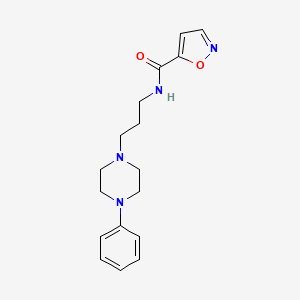
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)
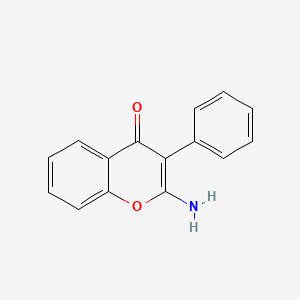
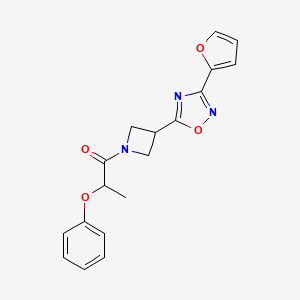

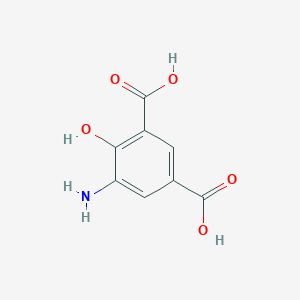
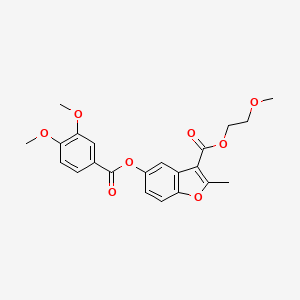
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)
![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2940807.png)